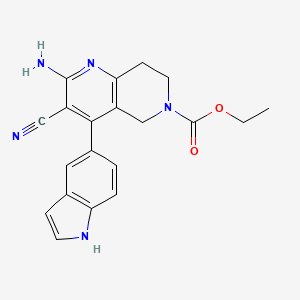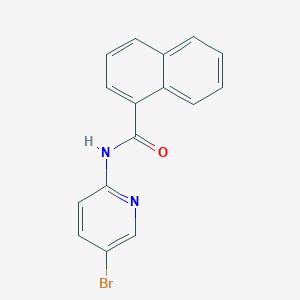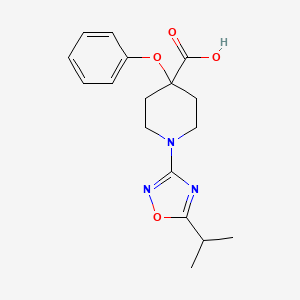![molecular formula C22H20N2O6 B5357157 1-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]proline](/img/structure/B5357157.png)
1-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]proline, commonly known as BDPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BDPA has a unique chemical structure that makes it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of BDPA is complex and not fully understood. It is believed that BDPA exerts its therapeutic effects by modulating various signaling pathways in cells. BDPA has been shown to inhibit the activity of certain enzymes and transcription factors, which can lead to the suppression of inflammation and cancer cell growth. BDPA has also been shown to protect neurons from oxidative stress and apoptosis, which may explain its neuroprotective effects.
Biochemical and Physiological Effects
BDPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a key role in the development of inflammation and cancer. BDPA has also been shown to induce apoptosis in cancer cells, which can lead to the suppression of tumor growth. Additionally, BDPA has been shown to protect neurons from oxidative stress and apoptosis, which may explain its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDPA is its well-established synthesis method, which allows for the production of large quantities of the compound in high yields and purity. Additionally, BDPA has been extensively studied in scientific research, and its potential therapeutic applications have been well-documented. However, one of the limitations of BDPA is its complex mechanism of action, which makes it difficult to study in vitro and in vivo. Additionally, the high cost of BDPA may limit its use in large-scale experiments.
Orientations Futures
There are many potential future directions for the study of BDPA. One area of research is the development of BDPA-based drugs for the treatment of inflammation, cancer, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of BDPA and its potential therapeutic applications. Another area of research is the development of new synthesis methods for BDPA that are more cost-effective and scalable. Finally, the use of BDPA as a diagnostic tool for cancer and other diseases is an area of research that warrants further investigation.
Conclusion
In conclusion, 1-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]proline, or BDPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BDPA has a well-established synthesis method, and its potential therapeutic applications have been extensively studied. BDPA has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, and it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of BDPA and its potential therapeutic applications.
Méthodes De Synthèse
BDPA is synthesized through a multi-step process that involves the reaction of proline with benzoyl chloride and 1,3-benzodioxole-5-carboxylic acid. The resulting product is then subjected to a series of purification steps to obtain pure BDPA. The synthesis method of BDPA is well-established, and the compound can be obtained in high yields and purity.
Applications De Recherche Scientifique
BDPA has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. BDPA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, BDPA has been investigated for its potential use as a diagnostic tool for cancer and other diseases.
Propriétés
IUPAC Name |
1-[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c25-20(15-5-2-1-3-6-15)23-16(21(26)24-10-4-7-17(24)22(27)28)11-14-8-9-18-19(12-14)30-13-29-18/h1-3,5-6,8-9,11-12,17H,4,7,10,13H2,(H,23,25)(H,27,28)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDFRWGXLQCRDH-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B5357076.png)

![3-{[(2-sec-butylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5357105.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(methoxymethyl)cyclopentyl]-1H-pyrazole-3-carboxamide](/img/structure/B5357108.png)
![2-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-5-methylphenol](/img/structure/B5357114.png)
![3-[3-cinnamoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5357119.png)


![methyl 1-[3-(2-chlorophenyl)acryloyl]-1H-indole-3-carboxylate](/img/structure/B5357131.png)
![1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5357139.png)
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5357147.png)
![5-bromo-N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5357154.png)
![2-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5357166.png)
